7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the 3,4-difluorophenyl group: This step often involves nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the 2,5-dimethylbenzylthio group: This is usually accomplished through thiolation reactions using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrazine ring or the aromatic groups, potentially altering the compound’s biological activity.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.
Receptors: Interaction with cellular receptors, potentially altering signal transduction pathways.
DNA/RNA: Binding to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dichlorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 7-(3,4-dimethoxyphenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Uniqueness
- The presence of the 3,4-difluorophenyl group imparts unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different substituents.
- The 2,5-dimethylbenzylthio group may contribute to the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.
7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one in various scientific domains, emphasizing its potential applications and unique properties
Properties
IUPAC Name |
7-(3,4-difluorophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4OS/c1-12-3-4-13(2)14(9-12)11-28-20-24-23-18-19(27)25(7-8-26(18)20)15-5-6-16(21)17(22)10-15/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUMUNUZGOQQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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